molecular formula C12H16ClFN2O B1378731 1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride CAS No. 1803599-65-6

1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride

Cat. No. B1378731
CAS RN: 1803599-65-6
M. Wt: 258.72 g/mol
InChI Key: BXOBUAXIVQCKDT-UHFFFAOYSA-N
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Description

This compound is a high-quality reference standard used for pharmaceutical testing . It has a CAS number of 1803599-65-6 .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)ethan-1-one hydrochloride . The InChI code is 1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.72 . It is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound, with its complex structure, is a candidate for the synthesis of potential therapeutic agents. Its unique molecular framework allows for the exploration of biological activity against various targets. For instance, the presence of a fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Agriculture: Development of Herbicides and Insecticides

The fluorinated structure of this compound suggests its utility in the synthesis of herbicides and insecticides. Fluorinated compounds are known for their enhanced activity and selectivity, which can be leveraged to develop more efficient and environmentally friendly agricultural chemicals .

Material Science: Fluorinated Compound Synthesis

In material science, the compound’s ability to introduce fluorine atoms into other molecules is invaluable. Fluorinated compounds have applications in creating high-performance materials due to their thermal stability and resistance to solvents and acids .

Environmental Science: Analytical Standards for Pollutant Detection

The compound could serve as an analytical standard in environmental science. Its unique structure allows for the development of sensitive detection methods for pollutants, aiding in environmental monitoring and assessment .

Biochemistry: Study of Enzyme-Substrate Interactions

Biochemists could use this compound to study enzyme-substrate interactions, particularly in enzymes that process similar ring structures. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .

Organic Synthesis: Advanced Intermediate for Complex Molecules

As an advanced intermediate, this compound can be used to synthesize complex organic molecules. Its reactive sites allow for multiple functionalization pathways, which can be exploited to create a diverse array of synthetic targets .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-amino-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c1-8(16)15-5-4-12(14)11-3-2-10(13)6-9(11)7-15;/h2-3,6,12H,4-5,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOBUAXIVQCKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 2
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 3
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 5
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride
Reactant of Route 6
1-(5-amino-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one hydrochloride

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